molecular formula C12H24N2O3S B4855608 N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

カタログ番号 B4855608
分子量: 276.40 g/mol
InChIキー: KRKPVSJUCRMWHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer.

作用機序

N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide selectively inhibits the activity of BTK, a key signaling molecule involved in the development and progression of various types of cancer. BTK is a member of the Tec family of non-receptor tyrosine kinases, and plays a critical role in B cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B cells. By inhibiting BTK activity, N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide blocks BCR signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In pre-clinical studies, N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been well-tolerated and exhibited minimal toxicity. N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of central nervous system (CNS) malignancies.

実験室実験の利点と制限

N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has several advantages as a potential therapeutic agent for cancer, including its potent anti-tumor activity, favorable pharmacokinetic profile, and ability to penetrate the blood-brain barrier. However, N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide also has some limitations for lab experiments, including its relatively low solubility in aqueous solutions and the need for specialized equipment and expertise for its synthesis.

将来の方向性

There are several potential future directions for the development of N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide as a therapeutic agent for cancer. One area of focus is the identification of biomarkers that can predict response to N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide treatment, which may help to optimize patient selection and improve clinical outcomes. Another area of focus is the development of combination therapies that can enhance the anti-tumor activity of N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, such as the combination of N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide with other BTK inhibitors or immune checkpoint inhibitors. Additionally, there is a need for further pre-clinical studies to evaluate the safety and efficacy of N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in various types of cancer, as well as clinical trials to determine its potential as a therapeutic agent for cancer patients.
Conclusion
In conclusion, N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in pre-clinical studies for the treatment of various types of cancer. Its selective inhibition of BTK activity makes it a promising therapeutic agent for the treatment of B cell malignancies, and its ability to penetrate the blood-brain barrier may make it a potential treatment option for CNS malignancies. Further research is needed to evaluate the safety and efficacy of N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in clinical trials, and to identify biomarkers and combination therapies that can enhance its anti-tumor activity.

科学的研究の応用

N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied in pre-clinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide inhibits the growth and survival of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. In vivo studies have demonstrated that N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide exhibits potent anti-tumor activity in xenograft models of lymphoma and leukemia.

特性

IUPAC Name

N-tert-butyl-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-5-18(16,17)14-8-6-10(7-9-14)11(15)13-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPVSJUCRMWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 5
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 6
N-(tert-butyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。